molecular formula C8H15NO3 B13309446 (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid

Cat. No.: B13309446
M. Wt: 173.21 g/mol
InChI Key: CUZGPBLINPRZQL-YFKPBYRVSA-N
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Description

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid is an organic compound with a unique structure that includes an amino group, a ketone group, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 2-amino-4-oxohexanoic acid and appropriate alkylating agents to introduce the dimethyl groups. The reaction conditions typically include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkylating agent under controlled temperatures to ensure selective alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-4-oxohexanoic acid: Lacks the dimethyl groups, resulting in different reactivity and applications.

    (2S)-2-Amino-5-methyl-4-oxohexanoic acid: Contains only one methyl group, leading to variations in steric and electronic properties.

Uniqueness

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid is unique due to the presence of two methyl groups at the 5-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid

InChI

InChI=1S/C8H15NO3/c1-8(2,3)6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1

InChI Key

CUZGPBLINPRZQL-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)C(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)C(=O)CC(C(=O)O)N

Origin of Product

United States

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